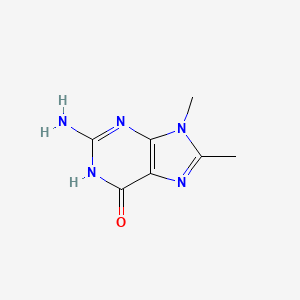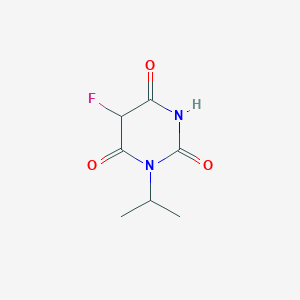
5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-Chloro-4-méthyl-2,3-dihydro-1H-indén-1-one est un composé organique doté d'une structure unique qui comprend un substituant chloro et méthyl sur un squelette d'indanone
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 5-Chloro-4-méthyl-2,3-dihydro-1H-indén-1-one implique généralement la réaction du chlorure de 3-chloropropionyle avec le chlorobenzène en présence de chlorure d'aluminium et d'acide sulfurique. Les conditions réactionnelles sont optimisées pour obtenir un rendement et une pureté élevés. Le processus comprend :
Chloration : Le chlorure de 3-chloropropionyle est mis à réagir avec le chlorobenzène en utilisant le chlorure d'aluminium comme catalyseur.
Cyclisation : Le produit intermédiaire subit une cyclisation pour former la structure indanone.
Purification : Le produit final est purifié pour atteindre un niveau de pureté élevé de 98 %.
Méthodes de production industrielle
En milieu industriel, la production de la 5-Chloro-4-méthyl-2,3-dihydro-1H-indén-1-one suit des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de techniques de purification avancées garantit une qualité constante et un rendement élevé.
Analyse Des Réactions Chimiques
Types de réactions
La 5-Chloro-4-méthyl-2,3-dihydro-1H-indén-1-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en alcanes.
Substitution : Les réactions de substitution halogénée peuvent introduire différents halogènes dans le composé.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les réactions d'halogénation utilisent souvent des réactifs comme le chlore ou le brome en présence d'un catalyseur.
Principaux produits formés
Oxydation : Formation de cétones ou d'acides carboxyliques.
Réduction : Formation d'alcools ou d'alcanes.
Substitution : Formation de dérivés halogénés.
4. Applications de recherche scientifique
La 5-Chloro-4-méthyl-2,3-dihydro-1H-indén-1-one a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments en raison de sa structure chimique unique.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action de la 5-Chloro-4-méthyl-2,3-dihydro-1H-indén-1-one implique son interaction avec des cibles moléculaires spécifiques. Les effets du composé sont médiés par des voies qui impliquent la liaison à des enzymes ou à des récepteurs, conduisant à des changements dans les processus cellulaires. Les cibles moléculaires et les voies exactes font l'objet de recherches en cours.
Applications De Recherche Scientifique
5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Composés similaires
5-Chloro-2,3-dihydro-1H-indén-1-one : Structure similaire mais sans le groupe méthyle.
4-Méthyl-2,3-dihydro-1H-indén-1-one : Structure similaire mais sans le groupe chloro.
2,3-Dihydro-1H-indén-1-one : Structure d'indanone de base sans aucun substituant.
Unicité
La 5-Chloro-4-méthyl-2,3-dihydro-1H-indén-1-one est unique en raison de la présence à la fois de substituants chloro et méthyle, qui confèrent des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C10H9ClO |
|---|---|
Poids moléculaire |
180.63 g/mol |
Nom IUPAC |
5-chloro-4-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9ClO/c1-6-7-3-5-10(12)8(7)2-4-9(6)11/h2,4H,3,5H2,1H3 |
Clé InChI |
AOLLYEDJSOOMBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1CCC2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



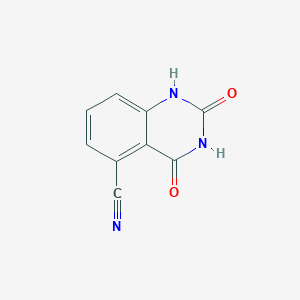
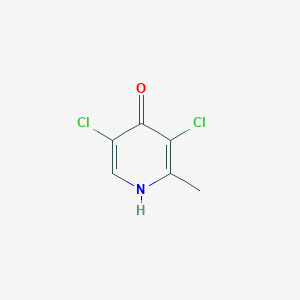
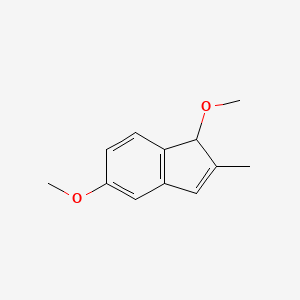


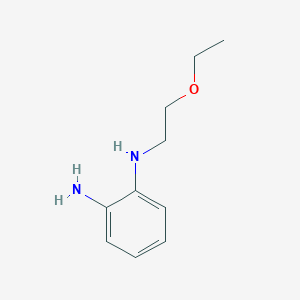

![1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B11909494.png)

